molecular formula C18H15N3O2S B5739684 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide

3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide

Cat. No. B5739684
M. Wt: 337.4 g/mol
InChI Key: WYBBAPMRTWMMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide, also known as ML385, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which is a transcription factor that plays a crucial role in the regulation of oxidative stress and inflammation.

Mechanism of Action

3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide works by binding to the Keap1-Nrf2 interaction site, which is responsible for the degradation of Nrf2. By inhibiting this interaction, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide prevents the activation of Nrf2 and the subsequent upregulation of antioxidant and anti-inflammatory genes. This leads to an increase in oxidative stress and inflammation, which can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Nrf2 activity, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce autophagy (cellular recycling). These effects are thought to be mediated by the inhibition of Nrf2 activity and the subsequent increase in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide is its specificity for Nrf2 inhibition. This allows for the targeted inhibition of Nrf2 activity without affecting other cellular processes. In addition, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to be effective at low concentrations, making it a cost-effective option for research applications. However, one limitation of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the research on 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide. One area of interest is the development of more potent and selective Nrf2 inhibitors. In addition, further studies are needed to determine the optimal dosing and administration of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide for cancer therapy. Finally, the potential use of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide in other disease states, such as neurodegenerative disorders, is an area of active research.

Synthesis Methods

The synthesis of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to form the desired product, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide. The synthesis of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been optimized to produce high yields and purity, making it suitable for use in various research applications.

Scientific Research Applications

3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been extensively studied for its potential in cancer therapy. The inhibition of Nrf2 activity by 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In addition, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for future cancer treatments.

properties

IUPAC Name

3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-23-16-10-13-6-3-2-5-12(13)9-15(16)17(22)21-18(24)20-14-7-4-8-19-11-14/h2-11H,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBBAPMRTWMMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.